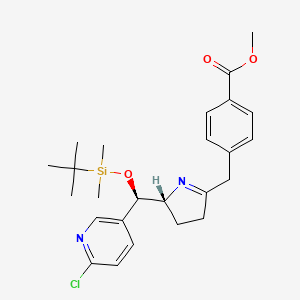
Methyl 4-(((R)-2-((R)-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds
Scientific Research Applications
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving pyridine and pyrrolidine derivatives.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-4-(methylthio)pyridin-3-yl)boronic acid
- 1-[(6-chloropyridin-3-yl)methyl]-4-ethylpiperazine
- (6-chloropyridin-3-yl)methyl[(4-methylphenyl)methyl]amine
Uniqueness
Methyl 4-((®-2-(®-((tert-butyldimethylsilyl)oxy)(6-chloropyridin-3-yl)methyl)-3,4-dihydro-2H-pyrrol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H33ClN2O3Si |
|---|---|
Molecular Weight |
473.1 g/mol |
IUPAC Name |
methyl 4-[[(2R)-2-[(R)-[tert-butyl(dimethyl)silyl]oxy-(6-chloropyridin-3-yl)methyl]-3,4-dihydro-2H-pyrrol-5-yl]methyl]benzoate |
InChI |
InChI=1S/C25H33ClN2O3Si/c1-25(2,3)32(5,6)31-23(19-11-14-22(26)27-16-19)21-13-12-20(28-21)15-17-7-9-18(10-8-17)24(29)30-4/h7-11,14,16,21,23H,12-13,15H2,1-6H3/t21-,23-/m1/s1 |
InChI Key |
WEFQBNYPBBZBQB-FYYLOGMGSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]([C@H]1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1CCC(=N1)CC2=CC=C(C=C2)C(=O)OC)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















